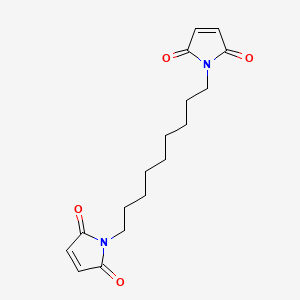

1,9-Bis(maleimide)nonane

Description

Historical Perspectives and Evolution of Bismaleimide (B1667444) Research

The development of bismaleimide resins began as an effort to create processable alternatives to traditional condensation polyimides, which, while thermally stable, are difficult to fabricate due to the evolution of volatiles during their curing process. Early BMI systems were predominantly based on aromatic diamines, which imparted high thermal stability and rigidity to the cured polymer network.

However, a significant drawback of these first-generation aromatic BMIs was their inherent brittleness. The high cross-link density and rigid aromatic structures resulted in materials with poor fracture toughness, limiting their application. This led to extensive research focused on improving the toughness of BMI resins without compromising their desirable high-temperature performance. Key evolutionary strategies included:

Copolymerization: Introducing comonomers, such as o,o'-diallyl bisphenol A (DABA), to react with the bismaleimide, thereby reducing cross-link density and increasing toughness.

Chain Extension: Reacting the BMI with nucleophiles like diamines in a Michael addition reaction to create longer, more flexible chains between cross-links.

Blending: Incorporating thermoplastics or elastomers into the BMI matrix to introduce toughening phases.

Structural Modification: Synthesizing new BMI monomers with flexible linkages, such as ether or aliphatic chains, incorporated directly into the molecular backbone. This latter approach led to the development of aliphatic bismaleimides.

Significance of Aliphatic Bismaleimides, with a Focus on 1,9-Bis(maleimide)nonane, in Thermosetting Polymer Science

The introduction of aliphatic chains into the bismaleimide structure marked a significant shift in tailoring the properties of these thermosets. Unlike their rigid aromatic counterparts, aliphatic bismaleimides are designed to impart flexibility, lower the modulus, and reduce the glass transition temperature of the resulting polymer. The length and nature of the aliphatic chain are critical variables that allow for precise control over the final properties of the cured resin.

This compound is a member of this aliphatic bismaleimide family, featuring a flexible backbone of nine methylene (B1212753) (-CH2-) units connecting the two terminal maleimide (B117702) groups. This long, flexible nonane (B91170) chain plays a crucial role in defining its characteristics and its utility in polymer science. Research on homologous series of aliphatic bismaleimides (where the number of methylene units is varied) has elucidated clear structure-property relationships. As the length of the aliphatic chain increases, several key properties are systematically altered:

Glass Transition Temperature (Tg): The Tg of the cured polymer decreases. The long, flexible aliphatic chains increase the free volume and mobility of the polymer network, lowering the temperature required for the transition from a glassy to a rubbery state.

Flexibility and Toughness: The incorporation of the nonane spacer significantly enhances the flexibility and toughness of the material. This helps to overcome the inherent brittleness of traditional aromatic BMI resins.

Melting Point (Tm) of the Monomer: The melting point of the uncured monomer is generally lower for aliphatic BMIs compared to aromatic ones, which can improve processability. Studies on aliphatic BMI series show that as the chain length increases, the melting point tends to decrease.

Moisture Absorption: Polymers based on aliphatic BMIs with long, non-polar hydrocarbon chains tend to exhibit lower moisture absorption. This is advantageous for applications in electronics, where moisture can negatively affect dielectric properties and dimensional stability. nih.gov

The significance of this compound and similar long-chain aliphatic BMIs lies in their ability to be used as specialty monomers to engineer specific properties into thermosetting systems. They are particularly valuable as toughening agents or flexibilizers when copolymerized with rigid aromatic BMIs or other thermosets like epoxy resins.

The following table, based on established trends in aliphatic bismaleimide series, illustrates the expected influence of increasing aliphatic chain length on key polymer properties.

| Property | Short Aliphatic Chain (e.g., C2-C4) | Long Aliphatic Chain (e.g., C9 - this compound) |

| Glass Transition Temp. (Tg) | Higher | Lower |

| Flexibility / Toughness | Lower | Higher |

| Monomer Melting Point (Tm) | Higher | Lower |

| Curing Temperature | Tends to be lower | Tends to be higher |

| Moisture Absorption | Higher | Lower |

This interactive table is based on data and trends reported for series of aliphatic bismaleimides. kpi.ua

Current Research Trajectories for this compound within Contemporary Polymer Chemistry

Current research involving flexible, long-chain aliphatic bismaleimides like this compound is focused on leveraging their unique properties to create advanced, functional materials. The primary trajectories include their use in developing toughened thermosets and reprocessable polymer networks.

One major area of research is the use of aliphatic BMIs as reactive toughening agents for high-performance thermosets, particularly epoxy resins. Standard epoxy systems often suffer from brittleness, similar to early BMI resins. By incorporating a flexible monomer like this compound into an epoxy formulation, it is possible to significantly enhance the fracture toughness of the cured material. The maleimide groups can react with curing agents in the epoxy system or homopolymerize to form a distinct, flexible phase within the rigid epoxy network, which acts to dissipate energy and prevent crack propagation. google.commdpi.com

Another significant and innovative research direction is the application of bismaleimides in materials capable of self-healing or reprocessing. This is often achieved through the use of reversible chemical reactions, with the Diels-Alder reaction being a prominent example. nih.gov In this context, the maleimide group acts as an excellent "dienophile." When reacted with a "diene" (such as a furan (B31954) or anthracene (B1667546) derivative), it forms a thermally reversible covalent bond. A polymer network constructed with this compound and a multi-functional furan-based monomer would be a solid, cross-linked material at operating temperatures. Upon heating, the Diels-Alder bonds can break (a process known as the retro-Diels-Alder reaction), causing the material to de-crosslink and flow, allowing it to be reshaped or healed. Upon cooling, the bonds reform, restoring the network structure. The flexible nonane backbone of this compound is particularly advantageous in these systems, as it provides the necessary chain mobility to facilitate the rebonding process, enhancing healing efficiency. researchgate.netspecificpolymers.com

Structure

2D Structure

Propriétés

Numéro CAS |

38460-50-3 |

|---|---|

Formule moléculaire |

C17H22N2O4 |

Poids moléculaire |

318.4 g/mol |

Nom IUPAC |

1-[9-(2,5-dioxopyrrol-1-yl)nonyl]pyrrole-2,5-dione |

InChI |

InChI=1S/C17H22N2O4/c20-14-8-9-15(21)18(14)12-6-4-2-1-3-5-7-13-19-16(22)10-11-17(19)23/h8-11H,1-7,12-13H2 |

Clé InChI |

CKUARIJSQIFRQN-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)N(C1=O)CCCCCCCCCN2C(=O)C=CC2=O |

SMILES canonique |

C1=CC(=O)N(C1=O)CCCCCCCCCN2C(=O)C=CC2=O |

Origine du produit |

United States |

Synthetic Methodologies for 1,9 Bis Maleimide Nonane

Conventional Amine-Maleic Anhydride (B1165640) Condensation Pathways for 1,9-Bis(maleimide)nonane Synthesis

The most common and well-established method for synthesizing this compound is through a two-step condensation reaction. This process involves the initial reaction of a difunctional amine with maleic anhydride. chemistai.org

The first step is the formation of a bismaleamic acid intermediate. This occurs when 1,9-nonanediamine reacts with two equivalents of maleic anhydride. The amino groups of the diamine react with the anhydride groups to form the corresponding amic acid. srce.hr This amidation reaction is typically conducted in a polar aprotic solvent like N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), or acetone (B3395972) at a controlled low temperature to manage the exothermic nature of the reaction. chemistai.orgtandfonline.com

The second step is the cyclodehydration, or imidization, of the bismaleamic acid to yield this compound. This is generally achieved by heating the bismaleamic acid intermediate, often with a dehydrating agent and a catalyst. kpi.ua Acetic anhydride is a frequently used dehydrating agent, while tertiary amines such as triethylamine (B128534) or salts like sodium acetate (B1210297) can serve as catalysts. srce.hrtandfonline.com

Table 1: Conventional Synthesis of this compound

| Step | Reactants | Product | Typical Conditions |

|---|---|---|---|

| 1. Amidation | 1,9-nonanediamine, Maleic Anhydride | N,N'-(nonane-1,9-diyl)bis(maleamic acid) | Polar aprotic solvent (e.g., DMF, Acetone), 0-25°C |

| 2. Imidization | N,N'-(nonane-1,9-diyl)bis(maleamic acid) | This compound | Acetic Anhydride, Sodium Acetate, 80-120°C |

To obtain high purity and yield of this compound, several reaction parameters must be carefully optimized.

Solvent Selection: The choice of solvent is crucial for both reaction steps. Polar aprotic solvents are preferred for the initial amidation to ensure the reactants dissolve properly. chemistai.org For the subsequent imidization, the solvent can affect the reaction temperature and the removal of water, which is a byproduct. researchgate.net

Temperature and Reaction Time: The initial formation of the amic acid is typically performed at low temperatures (0-25°C) to prevent side reactions. tandfonline.com The cyclodehydration step requires higher temperatures, generally between 80-120°C, to proceed to completion. chemistai.org

Catalyst and Dehydrating Agent: The efficiency of the cyclodehydration step is significantly impacted by the catalyst and dehydrating agent used. tandfonline.com Acetic anhydride is a common dehydrating agent, and catalysts like sodium acetate or triethylamine accelerate the ring-closure. srce.hrtandfonline.com The concentrations of these reagents need to be carefully controlled.

Stoichiometry of Reactants: A precise 1:2 molar ratio of 1,9-nonanediamine to maleic anhydride is critical to maximize the formation of the desired bismaleimide (B1667444) and reduce the amount of unreacted starting materials or monomaleimide by-products. tandfonline.com

Purification Methods: The final purity depends heavily on the purification technique. Recrystallization from a suitable solvent, such as ethanol, is a common method to remove impurities. chemistai.orgkpi.ua

Table 2: Optimization Parameters for this compound Synthesis

| Parameter | Condition | Purpose |

|---|---|---|

| Solvent | Polar Aprotic (e.g., DMF, Acetone) | Solubilize reactants |

| Amidation Temperature | 0-25°C | Control exothermic reaction, prevent side reactions |

| Imidization Temperature | 80-120°C | Drive cyclodehydration to completion |

| Catalyst | Sodium Acetate, Triethylamine | Accelerate ring closure |

| Dehydrating Agent | Acetic Anhydride | Remove water by-product |

| Reactant Ratio | 1:2 (Diamine:Anhydride) | Maximize bismaleimide formation |

| Purification | Recrystallization | Remove impurities and by-products |

Several by-products can be formed during the synthesis of this compound, which can compromise the purity and properties of the final product.

Incomplete Imidization: The presence of uncyclized bismaleamic acid is a common impurity. This can be minimized by ensuring optimal conditions for the cyclodehydration step. google.com

Formation of Monomaleimide: Incorrect stoichiometry can lead to the formation of a monomaleimide. A slight excess of maleic anhydride can help to prevent this, but may require more extensive purification.

Isomerization of the Maleimide (B117702) Double Bond: The maleimide double bond can isomerize to the more stable but less reactive fumaramide (B1208544) structure, especially at high temperatures. researchgate.net Careful temperature control and the use of a mild catalyst can reduce this side reaction.

Polymerization: As maleimides are reactive monomers, they can undergo polymerization, particularly at elevated temperatures. scispace.com Performing the synthesis under an inert atmosphere and avoiding excessive heat can help prevent this. tandfonline.com

Mitigation of by-products primarily involves precise control of reaction parameters and thorough post-synthesis purification. kpi.uagoogle.com

Exploration of Alternative Synthetic Routes and Novel Precursor Utilization for this compound

Research into alternative synthetic methods for this compound aims for milder conditions, higher purity, and the use of more sustainable materials.

One-Pot Synthesis: This approach combines the amidation and imidization steps in a single reaction vessel, which can increase efficiency and reduce waste. researchgate.net This often involves azeotropic distillation to remove the water formed during imidization.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten the reaction time for the cyclodehydration step, often resulting in a cleaner product.

Use of Alternative Precursors: While the focus for this compound remains on the reaction with 1,9-nonanediamine, there is growing interest in using bio-based diamines for the synthesis of other bismaleimide resins to improve sustainability.

Scalability Considerations for this compound Synthesis in Research and Development

Scaling up the synthesis of this compound from the lab to a larger scale introduces several challenges.

Heat Management: The exothermic amidation reaction requires efficient heat dissipation in larger reactors to maintain optimal temperatures and prevent side reactions.

Mass Transfer: Achieving efficient mixing of reactants is more difficult in larger vessels. Poor mixing can lead to the formation of by-products.

Water Removal in Imidization: On a larger scale, azeotropic distillation is often the preferred method for removing the water by-product to drive the reaction to completion. researchgate.net

Product Isolation and Purification: The isolation and purification of the final product, for instance through recrystallization, requires handling large volumes of solvents and optimizing the process for both yield and purity.

Process Safety: Handling larger quantities of chemicals like maleic anhydride, which is corrosive, and flammable solvents necessitates strict safety protocols. chemistai.org

Polymerization Reaction Mechanisms of 1,9 Bis Maleimide Nonane

Homo-polymerization Pathways of 1,9-Bis(maleimide)nonane

Homo-polymerization involves the reaction of this compound molecules with each other to form a cross-linked network. This can be initiated through thermal, photo-chemical, or anionic methods.

Bismaleimide (B1667444) (BMI) resins, including structures like this compound, are capable of undergoing thermal self-initiated polymerization at elevated temperatures, typically above 200°C, without the need for an external initiator. nih.gov The proposed mechanism involves the formation of free radicals from the maleimide (B117702) monomers themselves, which then initiate a chain polymerization reaction. nih.govmdpi.com This process results in the formation of a highly cross-linked network with a backbone composed of succinimide (B58015) units. nih.gov While this self-reaction can lead to irreversible changes in material properties, it is a fundamental pathway for curing bismaleimide systems. nih.gov For difunctional monomers like bismaleimides, the enthalpy of polymerization has been measured to be in the range of 43-44 kJ/mol per double bond. researchgate.net

The tendency for a monomer to undergo thermal self-initiation is highly dependent on temperature. For instance, while styrene (B11656) can take over a year to reach 50% conversion at 29°C, it achieves the same conversion in just four hours at 127°C. mdpi.com This principle highlights the importance of high temperatures for the practical application of thermal self-polymerization in bismaleimide systems. nih.govmdpi.com

Photo-initiated polymerization, or UV curing, offers an alternative pathway for the homo-polymerization of monomers with reactive double bonds, such as those in this compound. This process utilizes a photoinitiator that, upon exposure to UV radiation, dissociates into radicals. researchgate.net These radicals then react with the maleimide double bond, initiating a rapid polymerization chain reaction.

The kinetics of such reactions are often studied using real-time Fourier transform infrared (FTIR) spectroscopy, which monitors the disappearance of the reactive double bonds over time. researchgate.netnih.gov The polymerization rate and final conversion are influenced by factors such as the monomer structure, initiator concentration, and light intensity. For bifunctional monomers, the formation of a dense cross-linking network can hinder monomer diffusion, causing the kinetic constants for propagation and termination to decrease at higher conversions. researchgate.net

The electron-deficient nature of the maleimide double bond makes it susceptible to anionic polymerization initiated by nucleophilic species. researchgate.netresearchgate.net Common initiators include bases such as tertiary amines or imidazoles. researchgate.netresearchgate.net The initiation step involves the nucleophilic attack of the initiator on the carbon-carbon double bond of the maleimide ring, generating a carbanion. This carbanion then acts as the propagating species, adding to subsequent monomer units.

The use of an anionic initiator can drastically increase the polymerization rate compared to thermal self-initiation. researchgate.net For example, studies on N-substituted maleimides have shown that amines can effectively catalyze the polymerization process. researchgate.net This method allows for polymerization to occur at lower temperatures than purely thermal curing, offering greater control over the reaction.

Co-polymerization Reactions of this compound with Diverse Monomeric Species

The maleimide groups of this compound can also participate in co-polymerization reactions with other monomers. One of the most significant of these is the Diels-Alder cycloaddition reaction.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The maleimide group is an excellent dienophile, making this compound a suitable monomer for creating polymers via this reaction. nih.govnih.gov When reacted with a bis-diene, this compound can form linear or cross-linked polymers. A particularly well-studied and significant example is the reaction with furan-containing compounds. nih.govnih.gov This reaction is thermally reversible, which is a key feature for developing self-healing and reprocessable materials. nih.govresearchgate.net

The general scheme for the Diels-Alder reaction between a furan (B31954) and a maleimide involves the formation of a six-membered ring adduct at lower temperatures. nih.gov At elevated temperatures, the reverse reaction, known as the retro-Diels-Alder (r-DA) reaction, occurs, breaking the adduct back down into the original furan and maleimide reactants. nih.govnih.gov

The reaction between furan and maleimide is a cornerstone of dynamic covalent chemistry, allowing for the formation of thermally reversible cross-links in polymer networks. nih.govresearchgate.net The forward Diels-Alder (DA) reaction typically occurs at moderate temperatures (e.g., below 100°C), while the retro-Diels-Alder (r-DA) dissociation takes place at higher temperatures (e.g., above 120°C). nih.gov

The kinetics and thermodynamics of this equilibrium are influenced by electronic and steric factors of the substituents on both the furan and maleimide. nih.gov Computational and experimental studies have shown that substituents significantly affect the reaction free energies and activation barriers. nih.govsemanticscholar.org The reaction generally follows second-order kinetics. nih.gov The stereochemistry of the adduct, which can be either endo or exo, also plays a role in its stability and dissociation kinetics. researchgate.netuliege.be Under thermal conditions, the endo isomer is typically favored kinetically, but the exo isomer is often more thermodynamically stable. uliege.be

Recent research has also explored the mechanical dissociation of furan-maleimide adducts. When subjected to an external mechanical force, the retro-DA reaction mechanism can switch from a concerted pathway to a sequential, diradical pathway. rsc.orgnih.govuliege.be

The following table summarizes kinetic and thermodynamic data for representative furan-maleimide Diels-Alder reactions from various studies.

| Parameter | Reactants | Value | Conditions/Method |

| Activation Energy (Ea) | Furan-functionalized polystyrene + Maleimide | 55.35 kJ/mol | Second-order kinetics fit |

| Reaction Free Energy (ΔG) | Substituted Furans + Maleimide | -9.4 to 0.9 kcal/mol | Exo adduct formation |

| Transition State Barrier (ΔG‡) | Substituted Furans + Maleimide | 18.9 to 25.6 kcal/mol | Exo adduct formation |

This table presents data from studies on various furan and maleimide derivatives to illustrate the general kinetic and thermodynamic parameters of the reaction. The specific values for this compound would depend on the furan co-monomer used.

Diels-Alder Cycloaddition Reactions of this compound

Cyclopentadiene-Maleimide Interactions and Network Formation

The Diels-Alder (DA) reaction, a [4+2] cycloaddition, is a prominent method for forming networks with bismaleimides like this compound. When reacted with a co-monomer containing two diene functionalities, such as a bis-cyclopentadiene, a crosslinked polymer network is formed. The interaction involves the electron-deficient double bond of the maleimide group (the dienophile) and an electron-rich conjugated diene (like cyclopentadiene).

This reaction is thermally reversible, meaning the network can be formed at lower temperatures and dissociated at higher temperatures in what is known as a retro-Diels-Alder (rDA) reaction. This property is highly advantageous for creating self-healing materials and recyclable thermosets. For instance, polymers created using cyclopentadiene (B3395910) (Cp) as the diene and a maleimide crosslinker can form crosslinked networks that exhibit self-healing properties when heated to the rDA temperature, typically between 150–180 °C, which allows broken bonds to rearrange and heal. researchgate.net The high reactivity of cyclopentadiene makes it an ideal diene for these "click" reactions, though its tendency to dimerize at room temperature requires it to be generated in situ or used shortly after preparation. researchgate.net The formation of the polymer network is a step-growth process, where the bifunctional maleimide and bifunctional diene monomers react to build up the crosslinked structure.

Mechanistic and Kinetic Investigations of Diels-Alder Reactions

The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a single cyclic transition state. The stereochemistry of the reactants is retained in the product. In the case of maleimide reacting with a cyclic diene like furan or cyclopentadiene, two diastereomeric products can be formed: the endo and exo adducts.

Kinetic vs. Thermodynamic Control : The reaction typically favors the formation of the endo isomer as the kinetic product due to favorable secondary orbital interactions that stabilize the transition state. polymerinnovationblog.com However, the exo isomer is often the more thermodynamically stable product. At higher temperatures, where the reaction becomes reversible, the product distribution can shift towards the more stable exo adduct. ums.edu.my

Kinetic studies of the furan-maleimide DA reaction, a system analogous to the cyclopentadiene-maleimide reaction, have been performed using techniques like infrared spectroscopy and differential scanning calorimetry (DSC). polymerinnovationblog.comacs.org These studies allow for the determination of kinetic parameters such as the rate constants and activation energies for both the forward (DA) and reverse (rDA) reactions. For example, in one study on a furan-maleimide system, the activation energy for the forward DA reaction (Ea,D–A) was found to be approximately 50 kJ mol⁻¹, while the activation energy for the retro-Diels-Alder reaction (Ea,rD–A) was significantly higher, around 57.9 kJ mol⁻¹. acs.org The reaction rates are influenced by temperature, with higher temperatures accelerating the forward reaction until the rDA process begins to dominate. acs.org

| Parameter | Isomer | Typical Value Range | Controlling Factor |

|---|---|---|---|

| Activation Energy (DA) | Endo (Kinetic) | 50-70 kJ/mol | Reaction Temperature |

| Activation Energy (rDA) | Endo (Kinetic) | 90-120 kJ/mol | Reaction Temperature |

| Reaction Control | Endo | Low Temperature | Kinetic |

| Reaction Control | Exo | High Temperature | Thermodynamic |

Michael Addition Reactions of this compound with Nucleophilic Co-monomers

The electron-deficient double bond of the maleimide ring is susceptible to nucleophilic attack via a Michael-type conjugate addition. This reaction is a key mechanism for curing bismaleimides and is widely used to chain-extend and crosslink BMI resins, often to improve the toughness of the resulting thermoset. polymerinnovationblog.com When this compound is reacted with difunctional nucleophiles like diamines or dithiols, a linear polymer or a crosslinked network is formed.

Amine-Maleimide Addition Mechanisms

Primary and secondary amines are effective nucleophiles for the Michael addition reaction with maleimides. polymerinnovationblog.com The reaction of a primary diamine with a bismaleimide like this compound proceeds in two stages. First, one of the primary amine's N-H bonds adds across the maleimide double bond, forming a succinimide ring with a secondary amine linkage (chain extension). ums.edu.my This secondary amine can then react with another maleimide group, leading to crosslinking. ums.edu.my

Solid-state 15N NMR studies on bismaleimide-diamine resins have confirmed that at least three reaction pathways occur during curing:

Michael Addition : The primary amine adds to the maleimide double bond. acs.org

Homopolymerization : Free-radical polymerization of the maleimide groups. acs.org

Aminolysis : A ring-opening reaction of the maleimide by the amine, which can be reversible under certain conditions. acs.org

The Michael addition is the predominant reaction, especially at lower curing temperatures (around 125°C), and is crucial for reducing the brittleness typically associated with homopolymerized BMI resins. ums.edu.my

Thiol-Maleimide Reaction Kinetics and Chemo-selectivity

The reaction between a thiol (sulfhydryl group, -SH) and a maleimide is another highly efficient Michael addition, often categorized as a "click" chemistry reaction due to its speed, high yield, and specificity. vectorlabs.com The reaction proceeds via the attack of a thiolate anion (RS⁻) on one of the carbons of the maleimide double bond, forming a stable thioether linkage. nih.gov

A key feature of the thiol-maleimide reaction is its high chemo-selectivity, which is strongly dependent on pH. vectorlabs.com

pH 6.5–7.5 : In this range, the reaction is highly selective for thiols over amines. The reaction rate with thiols can be up to 1,000 times faster than with amines. vectorlabs.com This allows for precise, site-selective modification in the presence of amine functional groups (e.g., lysine (B10760008) residues in proteins).

pH > 7.5 : Above this pH, the selectivity is lost, and competitive reaction with primary amines occurs. vectorlabs.comnih.gov

The kinetics are rapid, with second-order rate constants typically in the range of 100 to 1000 M⁻¹s⁻¹, depending on the specific thiol structure and the pH. nih.gov The reaction rate is dictated by the concentration of the more reactive thiolate anion, which increases with pH according to the thiol's pKa value. nih.gov However, the thioether bond formed can undergo a retro-Michael reaction, leading to potential reversibility, particularly in the presence of other thiols. nih.gov

| Nucleophile | Optimal pH Range | Relative Reaction Rate (at pH 7.0) | Key Characteristics |

|---|---|---|---|

| Thiol (-SH) | 6.5 - 7.5 | ~1000x faster than Amine | Highly chemoselective, fast kinetics, forms thioether |

| Amine (-NH₂) | > 7.5 | 1 | Competes with thiols at higher pH, forms amine adduct |

Ene-Alder Reactions with Allylic Co-monomers

The Ene-Alder (or simply "ene") reaction is another pathway for the polymerization of bismaleimides. This reaction occurs between a compound containing an allylic hydrogen (the "ene," e.g., an allyl-functional co-monomer) and an electron-deficient double bond (the "enophile," in this case, the maleimide group). polymerinnovationblog.com The reaction involves the transfer of the allylic hydrogen to the enophile and the formation of a new sigma bond, with a corresponding shift of the double bonds.

In BMI resin systems, co-monomers like 2,2′-diallyl-bisphenol A (DABPA) are often used. researchgate.net The cure mechanism involves a step-wise ene addition of the allyl group to the maleimide double bond. This initial reaction generates propenyl groups, which can then participate in subsequent chain polymerization reactions, leading to the primary crosslinking of the network. researchgate.net This combination of step-wise addition and subsequent chain polymerization creates a complex and robust thermoset structure. researchgate.net

Free-Radical Co-polymerization Mechanisms of this compound

The carbon-carbon double bond of the maleimide ring in this compound can undergo free-radical polymerization. This can occur via homopolymerization, where maleimide groups react with each other, or through co-polymerization with other vinyl or acrylic monomers. The polymerization is typically initiated thermally at high temperatures or by using a free-radical initiator like dicumyl peroxide. ums.edu.my

In bismaleimide-diamine systems, free-radical homopolymerization of the maleimide groups is a key crosslinking reaction that occurs simultaneously with the Michael addition, particularly at temperatures above 165°C. ums.edu.my While Michael addition leads to chain extension and some crosslinking, the free-radical polymerization significantly increases the crosslink density of the final thermoset. ums.edu.my This pathway allows for the formation of highly crosslinked, rigid networks with high thermal stability, a hallmark of BMI resins. polymerinnovationblog.com

Crosslinking Phenomena and Polymer Network Formation in 1,9 Bis Maleimide Nonane Systems

Kinetics of Crosslinking Reactions in 1,9-Bis(maleimide)nonane Systems

The study of crosslinking kinetics in this compound systems involves analyzing the rate and extent of the polymerization reaction under various temperature conditions. This is often accomplished using techniques such as Differential Scanning Calorimetry (DSC), which measures the heat flow associated with the curing reaction.

The curing of this compound can be investigated under both isothermal (constant temperature) and non-isothermal (programmed heating rate) conditions to understand the reaction mechanism.

Initial studies on the thermally induced polymerization of this compound have been conducted. The enthalpy of polymerization for this monomer has been determined to be 42 kJ/mol per maleimide (B117702) double bond, which is slightly lower than that of monofunctional maleimides. kpi.ua

The Arrhenius equation is a fundamental relationship used to describe the temperature dependence of reaction rates. By conducting experiments at different temperatures or heating rates, the activation energy (Ea), which represents the minimum energy required for the reaction to occur, and the pre-exponential factor (A) can be determined.

For the thermally initiated polymerization of this compound, the activation energy has been reported. kpi.ua The following table summarizes the available kinetic parameter for the thermal curing of this compound.

| Kinetic Parameter | Value |

|---|---|

| Activation Energy (Ea) | 124 kJ/mol |

This activation energy provides a quantitative measure of the temperature sensitivity of the crosslinking reaction.

The rate of crosslinking in bismaleimide (B1667444) systems can be significantly influenced by the addition of initiators or co-monomers. Initiators, such as nucleophilic species like imidazoles or tertiary amines, can promote the anionic polymerization of maleimides, leading to faster cure rates at lower temperatures. kpi.ua

While the general effect of initiators on bismaleimide resins is known, specific studies detailing the influence of various initiator systems and their concentrations on the crosslinking kinetics of this compound are not available in the provided search results. Similarly, the impact of incorporating co-monomers to modify the polymer network and its properties has not been specifically documented for this compound.

Evolution of Polymer Network Architecture with this compound

The macroscopic properties of the final thermoset material derived from this compound are a direct consequence of the architecture of the polymer network formed during crosslinking. Key aspects of this architecture include the crosslinking density and the homogeneity of the network.

The relationship between the degree of cure and the evolution of the network structure is a critical area of study for thermosetting polymers. However, specific experimental data correlating the crosslinking density with the network topology and mechanical properties of polymers derived solely from this compound is not detailed in the available literature.

The homogeneity of the polymer network plays a significant role in determining the material's performance. A homogeneous network is characterized by a uniform distribution of crosslinks, while a heterogeneous network may contain regions of varying crosslink density. The curing conditions, such as temperature and the presence of catalysts, can influence the homogeneity of the resulting network.

For bismaleimide resins, rapid curing at high temperatures can sometimes lead to the formation of heterogeneous networks due to diffusion limitations as the viscosity of the system increases. Strategies to control network homogeneity often involve carefully controlling the cure schedule or using reactive diluents to maintain mobility during the initial stages of polymerization. Specific research on the control of network homogeneity in this compound systems has not been identified in the provided search results.

Gelation Point Determination and Network Formation Progression

The gel point is a critical transition in the curing of thermosetting polymers, marking the inception of an infinite, crosslinked polymer network. At this point, the material transforms from a viscous liquid to an elastic solid, losing its ability to flow. The determination of the gel point is essential for defining the processing window for applications like resin transfer molding. cityu.edu.hk

Several rheological methods are employed to determine the gel point, including:

The crossover point of the dynamic storage modulus (G') and loss modulus (G''). orientjchem.org

The point at which the loss tangent (tan δ) becomes independent of the testing frequency. orientjchem.org

The divergence point of the steady-state shear viscosity. orientjchem.org

For aliphatic bismaleimides, the gelation temperature is significantly influenced by the length of the flexible alkane chain connecting the two maleimide groups. Research on a series of aliphatic BMIs shows a clear trend where the gelation temperature increases with the length of the carbon chain. researchgate.netcityu.edu.hk This phenomenon is attributed to the increased flexibility and lower reactivity of the maleimide groups as the chain length grows, requiring higher thermal energy to initiate network formation.

Based on the observed trend in a homologous series, the gelation temperature for this compound (BMI-9) can be predicted. As the chain length increases, the curing peak temperature and gel temperature of the BMI also increase. researchgate.net

Table 1: Influence of Aliphatic Chain Length on the Gelation Temperature of Bismaleimides Data presented is for a homologous series of aliphatic bismaleimides to illustrate the expected trend for this compound. researchgate.netcityu.edu.hk

| Bismaleimide Compound | Number of Carbons (n) | Gelation Temperature (°C) |

| 1,3-Bis(maleimide)propane | 3 | 162 |

| 1,5-Bis(maleimide)pentane | 5 | 170 |

| 1,7-Bis(maleimide)heptane | 7 | 175 |

| This compound | 9 | ~180 (Estimated) |

Rheological Investigations of Curing and Network Dynamics in this compound Systems

Rheological analysis is a powerful tool for investigating the entire curing process of thermosets like this compound, from the low-viscosity liquid state to the fully crosslinked solid network. It provides quantitative data on the evolution of viscoelastic properties, which are direct indicators of the extent of the curing reaction and network formation.

During polymerization, the this compound system undergoes significant changes in its viscoelastic behavior. Initially, the system behaves as a viscous liquid. As the curing reaction proceeds through the thermal or catalytically initiated free-radical polymerization of the maleimide double bonds, the molecular weight increases, leading to a rapid rise in viscosity. caplinq.com

The primary viscoelastic transition is gelation, as discussed previously. Following gelation, the material continues to build crosslink density, and its behavior becomes increasingly elastic. The final critical transition is vitrification, which occurs when the glass transition temperature (Tg) of the developing network rises to the isothermal cure temperature. At this point, molecular mobility is severely restricted, and the reaction rate slows dramatically.

For aliphatic BMIs, the flexibility of the alkane chain plays a key role in the final properties of the cured network. As the chain length increases, the crosslink density of the resulting polymer network decreases, which in turn leads to a lower glass transition temperature. researchgate.netcityu.edu.hk This increased flexibility imparts different mechanical properties compared to highly rigid aromatic BMIs. orientjchem.org

Table 2: Effect of Aliphatic Chain Length on the Glass Transition Temperature (Tg) of Cured Bismaleimides Data from a homologous series of aliphatic bismaleimides, illustrating the expected trend for cured this compound. researchgate.netcityu.edu.hk

| Cured Bismaleimide Compound | Number of Carbons (n) | Glass Transition Temp. (Tg, °C) |

| Cured 1,3-Bis(maleimide)propane | 3 | 295 |

| Cured 1,5-Bis(maleimide)pentane | 5 | 272 |

| Cured 1,7-Bis(maleimide)heptane | 7 | 250 |

| Cured this compound | 9 | ~230 (Estimated) |

Dynamic Mechanical Analysis (DMA) is an essential technique for monitoring the progression of network formation and characterizing the final mechanical properties of the cured this compound system. nasa.gov DMA applies an oscillating force to a sample and measures its response, yielding information on the storage modulus (E' or G'), loss modulus (E'' or G''), and tan δ. epo.org

Storage Modulus (E') : Represents the elastic response of the material and is a measure of its stiffness. During curing, E' increases by several orders of magnitude, reflecting the transition from a liquid monomer to a rigid, crosslinked polymer. nasa.gov

Loss Modulus (E'') : Represents the viscous response, or the energy dissipated as heat. The peak of the loss modulus curve is often used as an indicator of the glass transition temperature (Tg). caplinq.com

Tan Delta (tan δ) : The ratio of the loss modulus to the storage modulus (E''/E'). The peak of the tan δ curve is another common and precise method for determining the Tg of the fully cured material. caplinq.com

In a typical DMA experiment monitoring the cure of a BMI resin, the sample is heated through a defined temperature ramp. A significant increase in the storage modulus indicates the onset of polymerization and network formation. After the material is fully cured, a subsequent temperature scan can be performed to determine its Tg and evaluate its thermomechanical stability. nasa.gov For a fully cured this compound network, the DMA would reveal a high storage modulus at temperatures below its Tg, followed by a sharp drop in modulus as the material passes through its glass transition, indicating a shift from a rigid, glassy state to a more flexible, rubbery state. epo.org

Advanced Polymeric Materials Derived from 1,9 Bis Maleimide Nonane

Design Principles for Self-Healing Polymeric Networks Based on 1,9-Bis(maleimide)nonane

The development of self-healing polymers, which can autonomously repair damage, is a significant area of materials science. The design of such materials using this compound often revolves around the principle of introducing reversible crosslinks into the polymer network. This allows the material to undergo a transition from a solid, crosslinked state to a more fluid, de-crosslinked state where healing can occur, and then back to a solid state to restore its structural integrity.

A prominent strategy for achieving repairability in polymers derived from this compound is the use of thermoreversible crosslinking, most notably through the Diels-Alder reaction. researchgate.netresearchgate.net This reaction involves a [4+2] cycloaddition between a diene, such as a furan (B31954) group, and a dienophile, which in this case is the maleimide (B117702) group of this compound. researchgate.net At lower temperatures, the Diels-Alder reaction proceeds to form stable covalent crosslinks, resulting in a robust thermoset material. researchgate.net Upon heating, the reverse reaction, known as the retro-Diels-Alder reaction, is triggered, leading to the cleavage of these crosslinks. researchgate.netmdpi.com This thermally induced de-crosslinking process temporarily reduces the viscosity of the material, allowing it to flow and heal cracks or other damage. Subsequent cooling promotes the forward Diels-Alder reaction, reforming the crosslinks and restoring the mechanical properties of the polymer. researchgate.net

The flexible nonane (B91170) spacer in this compound plays a crucial role in this process. It imparts greater mobility to the polymer chains, which can facilitate the rebonding process across a damaged interface. mdpi.com In contrast, bismaleimides with more rigid structures, such as those containing phenylene rings, can enhance the tensile strength of the polymer but may hinder the healing process due to restricted chain mobility. mdpi.com Therefore, the choice of a flexible linker like the nonane chain is a key design consideration for optimizing self-healing properties. mdpi.com

The effectiveness of self-healing in polymeric networks based on this compound is a subject of detailed scientific investigation. Healing efficiency is typically quantified by comparing a mechanical property, such as tensile strength or fracture toughness, of the healed material to that of the pristine material. Studies have shown that the healing efficiency of furan-maleimide based self-healing polymers can be significantly influenced by the structure of the bismaleimide (B1667444) crosslinker. mdpi.com For network polymers crosslinked with bismaleimides featuring flexible long-alkyl segments, healing efficiencies of over 70% have been reported for autonomous healing, and this can be increased to over 80% with the assistance of a solvent. mdpi.com

The underlying mechanism of healing in these systems is twofold. The primary mechanism is the thermally reversible nature of the Diels-Alder bonds, which allows for the reformation of covalent linkages across a fracture plane. acs.org When a crack forms, heating the material provides the necessary energy for the retro-Diels-Alder reaction to occur, breaking the crosslinks and allowing the polymer chains to diffuse and entangle across the interface. Upon cooling, the forward Diels-Alder reaction takes place, re-establishing the covalent network and healing the damage. acs.org A secondary mechanism, particularly when a solvent is used, involves solvent-induced swelling, which can promote mechanical interlocking of the fractured surfaces. acs.org

| Healing Condition | Healing Efficiency (%) | Notes |

|---|---|---|

| Autonomous (Heat-induced) | > 70% | Relies on the thermoreversible Diels-Alder reaction. |

| Solvent-assisted | > 80% | Solvent aids in polymer chain mobility and surface wetting. |

Strategies for Recyclable Thermosetting Resins Utilizing this compound

Thermosetting resins are known for their excellent mechanical and thermal properties, but their traditionally permanent crosslinked networks make them difficult to recycle. researchgate.net The integration of this compound into thermoset formulations opens up avenues for creating recyclable materials by incorporating dynamic covalent bonds that can be broken and reformed on demand.

To enable the reprocessing of thermosetting resins containing this compound, researchers have explored various chemically triggered de-crosslinking mechanisms. One approach involves the design of covalent adaptable networks (CANs) that utilize dynamic covalent chemistry. acs.org By incorporating functional groups that can undergo bond exchange reactions under specific chemical stimuli, the crosslinked network can be temporarily broken down, allowing the material to be reshaped and reprocessed. acs.org

For instance, the introduction of ester functional groups into the bismaleimide monomer structure can act as "switchable" linkages. acs.org In the presence of a suitable catalyst or trigger, these ester linkages can participate in exchange reactions, such as transesterification or ester-amide exchange. acs.org This dynamic bond exchange allows the polymer network to rearrange its topology without a complete loss of network integrity, a characteristic feature of vitrimers. This enables the material to be reprocessed at elevated temperatures, similar to a thermoplastic, while retaining the robust performance of a thermoset at its service temperature. acs.org

The feasibility of reprocessing networks based on this compound is a critical factor in achieving a circular economy for these materials. The ability to repeatedly reprocess a thermoset without significant degradation of its properties is a key goal. Research on reprocessable bismaleimide (BMI) systems has demonstrated that after grinding the cured thermoset into a powder, it can be placed in a mold and reprocessed by applying heat and pressure. acs.org

Studies have shown that even after multiple reprocessing cycles, the mechanical properties of the recycled material can be substantially retained. For example, after three reprocessing cycles of a furan-maleimide resin, the flexural strength was maintained at 83 MPa, which is 66.4% of the initial strength. researchgate.net This indicates a high potential for the circular use of these materials. The underlying mechanism for this reprocessability is the dynamic nature of the incorporated reversible bonds, which allows the material to be reformed into new shapes and applications at the end of its initial service life. researchgate.netacs.org

| Reprocessing Cycle | Flexural Strength (MPa) | Retention of Initial Strength (%) |

|---|---|---|

| Initial (R-0) | 125 | 100 |

| First (R-1) | - | - |

| Second (R-2) | - | - |

| Third (R-3) | 83 | 66.4 |

Development of Smart Polymeric Materials Incorporating this compound

The versatility of this compound extends to the development of smart polymeric materials that can respond to external stimuli in a controlled and predictable manner. These materials are at the forefront of materials innovation, with potential applications in areas such as soft robotics, sensors, and biomedical devices.

The ability of this compound to participate in thermoreversible Diels-Alder reactions is a key enabler for creating shape-memory polymers (SMPs). mdpi.com SMPs are materials that can be programmed to hold a temporary shape and then recover their original, permanent shape upon exposure to an external stimulus, such as heat. hit.edu.cn In a network crosslinked with this compound via Diels-Alder chemistry, the permanent shape is defined by the covalent crosslinks. acs.org To program a temporary shape, the material is heated above the retro-Diels-Alder temperature to break the crosslinks, deformed into the desired temporary shape, and then cooled to reform the crosslinks, thus fixing the temporary shape. acs.org Reheating the material will once again trigger the retro-Diels-Alder reaction, allowing the material to return to its original, thermodynamically favored shape. acs.org Research on furan/maleimide-based crosslinked polymers has demonstrated their capability for both self-healing and shape-memory effects. acs.org

Furthermore, the incorporation of this compound can lead to the development of thermo-responsive materials that exhibit changes in their physical properties, such as swelling or solubility, in response to temperature changes. nih.govlew.ro These properties are highly desirable for applications in drug delivery, where a temperature change can trigger the release of an encapsulated therapeutic agent. nih.govlew.ro The responsive behavior of these polymers is rooted in the dynamic nature of the crosslinks formed by the maleimide groups of this compound, which can be engineered to respond to specific temperature ranges. researchgate.net

Stimuli-Responsive Network Design

The design of stimuli-responsive networks utilizing this compound often revolves around the reversible nature of the maleimide group's reactivity, particularly in Diels-Alder reactions. The aliphatic backbone of this compound imparts greater chain mobility compared to its aromatic counterparts, which can facilitate the dynamic bond exchange required for stimuli-responsive behavior.

One theoretical approach involves the reaction of this compound with furan-functionalized crosslinkers. The resulting Diels-Alder adducts can form a crosslinked network that is thermally reversible. Upon heating, the network can undergo a retro-Diels-Alder reaction, leading to a disassembly of the network and a transition from a solid gel to a more fluid state. This process is reversible upon cooling, allowing the network to reform. The flexibility of the nonane chain can influence the temperature at which this transition occurs, potentially allowing for the tuning of the response temperature.

Another design strategy could involve the incorporation of this compound into interpenetrating polymer networks (IPNs). In such a system, one network could be formed from the polymerization of this compound, providing mechanical integrity, while a second, stimuli-responsive polymer network could be interlaced within the first. The flexible nature of the bismaleimide network could accommodate the swelling or contraction of the stimuli-responsive component, for example, in response to changes in pH or temperature.

Functionalization Strategies for Targeted Environmental Responsiveness

To impart targeted environmental responsiveness, the this compound monomer or the resulting polymer network can be functionalized with specific chemical moieties. These functional groups can be designed to interact with specific environmental cues, triggering a macroscopic change in the material's properties.

For pH responsiveness, the nonane backbone of this compound could be modified to include acidic or basic groups. For instance, copolymerization with monomers containing carboxylic acid or amine functionalities could yield a network that swells or shrinks in response to changes in the surrounding pH. The maleimide groups of this compound would serve as crosslinking points to maintain the structural integrity of the hydrogel during these volume changes.

For responsiveness to specific ions or molecules, a strategy of molecular imprinting could be employed. This would involve polymerizing this compound in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape and chemical functionality to the target molecule. The flexible aliphatic chain of the bismaleimide could enhance the accessibility of these binding sites. The binding of the target molecule would then trigger a detectable response, such as a change in the material's optical or mechanical properties.

Integration of this compound into Advanced Composite Matrix Systems

The unique combination of reactivity and flexibility offered by this compound makes it a candidate for modifying and enhancing the performance of matrix resins in advanced fiber-reinforced composites.

Modifying Resin Systems for Enhanced Material Performance Paradigms

When blended with epoxy resins, the maleimide groups of this compound can react with the amine curing agents typically used for epoxies via a Michael addition reaction. This co-reaction integrates the aliphatic bismaleimide into the epoxy network, preventing phase separation and ensuring a homogeneous material. The extent of toughness improvement can be tailored by varying the concentration of this compound in the formulation.

Below is a hypothetical data table illustrating the potential effect of this compound content on the mechanical properties of an epoxy resin system.

| This compound Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Fracture Toughness (KIC) (MPa·m1/2) |

| 0 | 80 | 3.5 | 0.6 |

| 5 | 78 | 4.2 | 0.8 |

| 10 | 75 | 5.1 | 1.1 |

| 15 | 72 | 6.5 | 1.4 |

Note: This data is illustrative and intended to show a potential trend. Actual values would depend on the specific epoxy resin, curing agent, and processing conditions.

Interfacial Adhesion Research in Fiber-Reinforced Composites

The performance of fiber-reinforced composites is critically dependent on the adhesion between the fiber and the matrix. Good interfacial adhesion ensures efficient stress transfer from the matrix to the reinforcing fibers. This compound can be investigated as a sizing agent or an additive to the matrix to improve this adhesion.

As a sizing agent, a dilute solution of this compound could be applied to the surface of carbon or glass fibers. The maleimide groups can potentially react with functional groups on the fiber surface, creating a covalent bond. The aliphatic nonane chain could then entangle with the bulk matrix resin, creating a strong and flexible interphase. This flexible interphase could help to mitigate stress concentrations at the fiber-matrix interface, leading to improved fatigue performance and impact resistance of the composite.

Research in this area would involve the characterization of the interfacial shear strength (IFSS) of composites with and without this compound. The following table presents a hypothetical comparison of IFSS for different composite systems.

| Composite System | Interfacial Shear Strength (IFSS) (MPa) |

| Carbon Fiber / Standard Epoxy | 70 |

| Carbon Fiber / Epoxy with 5% this compound | 85 |

| Glass Fiber / Standard Epoxy | 55 |

| Glass Fiber / Epoxy with 5% this compound | 68 |

Note: This data is hypothetical and for illustrative purposes. Actual IFSS values would be determined through experimental testing such as microbond (B1202020) or single-fiber fragmentation tests.

Theoretical and Computational Investigations of 1,9 Bis Maleimide Nonane Reactivity and Systems

Molecular Dynamics Simulations of Polymerization Processes Involving 1,9-Bis(maleimide)nonane

Molecular dynamics (MD) simulations offer a powerful method for observing the polymerization process of this compound at an atomistic level. These simulations model the evolution of a system of monomers over time, providing a virtual window into the formation of the cross-linked polymer network.

The process begins with the construction of an amorphous cell containing a predefined number of this compound molecules at a low density. A suitable force field, such as the Polymer Consistent Force Field (PCFF) or COMPASS, is chosen to accurately describe the inter- and intramolecular forces. The system is then subjected to a series of energy minimization and equilibration steps under various ensembles (e.g., NVT, NPT) to achieve a relaxed, realistic monomer configuration at a specified temperature and pressure.

To simulate the polymerization, a reactive MD approach is employed. Covalent bonds are formed between reactive sites when they come within a specified cutoff distance for a sufficient duration. For this compound, the primary reactive sites are the carbon-carbon double bonds within the maleimide (B117702) rings. As the simulation progresses, these reactions lead to chain extension and cross-linking, gradually transforming the liquid monomer system into a solid, three-dimensional network. Throughout the simulation, key parameters such as the degree of conversion, density, and temperature are monitored.

Post-processing of the MD trajectories allows for the calculation of critical thermomechanical properties. The glass transition temperature (Tg), a key characteristic of thermoset polymers, can be determined by simulating a cooling ramp and observing the change in the slope of the density-temperature or volume-temperature curve. The flexible nonane (B91170) linker in this compound is expected to result in a lower Tg compared to bismaleimides with more rigid aromatic spacers, a hypothesis that MD simulations can quantitatively verify.

Table 1: Typical Parameters for MD Simulation of Bismaleimide (B1667444) Polymerization

Parameter Typical Value / Method Description Force Field PCFF, COMPASS, ReaxFF Defines the potential energy of the system based on atomic positions. Initial Monomers 100 - 500 molecules The number of monomers in the simulation cell. Ensemble NPT (Isothermal-Isobaric) / NVT (Canonical) Controls thermodynamic variables like pressure, temperature, and volume. Temperature Range 300 K - 600 K Simulation temperature for equilibration and curing. Pressure 1 atm Simulation pressure. Cross-linking Algorithm Distance-based cutoff Criteria for forming new covalent bonds between reactive atoms. Property Calculation Cooling ramp simulation Used to determine the glass transition temperature (Tg) from density changes.

Density Functional Theory (DFT) Calculations for Reaction Pathways and Intermediates

While MD simulations model the physical process of network formation, Density Functional Theory (DFT) provides quantum mechanical insights into the chemical reactions themselves. DFT calculations are used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, transition states, and intermediates. This information is crucial for determining the most favorable reaction pathways and understanding the underlying mechanisms of polymerization.

For this compound, polymerization can proceed through several mechanisms, including thermally initiated free-radical homopolymerization or a Michael addition reaction if a nucleophilic co-monomer (like a diamine) is present. researchgate.net DFT can be used to investigate these pathways. For instance, in a free-radical polymerization, DFT calculations can determine the energy barrier for the initiation step (formation of a radical) and the subsequent propagation steps where the radical attacks the double bond of another maleimide monomer.

These calculations typically employ a specific functional, such as B3LYP, and a basis set, like 6-31G(d,p), to solve the electronic structure of the molecular system. By locating the transition state structure for a given reaction step, the activation energy (Ea) can be calculated, which is a key determinant of the reaction rate. Comparing the activation energies of competing reaction pathways—such as homopolymerization versus Michael addition—can predict which mechanism will dominate under specific conditions. researchgate.net

Furthermore, DFT can elucidate the role of the nonane linker. While the aliphatic chain is largely electronically inert, DFT can confirm its negligible effect on the electron density of the reactive maleimide rings. It can also be used to study the conformational preferences of the monomer, which may sterically influence the approach of reacting species.

Table 2: Hypothetical DFT-Calculated Activation Energies for this compound Reactions

Reaction Pathway Reaction Step Calculated Activation Energy (Ea) (kJ/mol) Free-Radical Homopolymerization Initiation (Radical Formation) 110 - 130 Propagation (Radical Attack) 30 - 50 Michael Addition (with Primary Amine) First N-H Addition 50 - 70 Second N-H Addition 60 - 80

Computational Modeling of Polymer Network Formation and Evolution

Computational modeling provides a bridge between atomistic simulations and macroscopic material properties by focusing on the topological evolution of the polymer network. cam.ac.uk These models track the connectivity of the system as polymerization proceeds, allowing for the prediction of critical network parameters and their influence on mechanical behavior.

Starting from the initial monomeric state of this compound, the model simulates the formation of bonds based on probabilistic or rule-based algorithms that reflect the underlying chemistry (e.g., step-growth or chain-growth polymerization). A key event in network formation is the gel point, the critical extent of reaction at which an infinite network spanning the entire system first appears. Computational models can accurately predict the gel point based on the functionality of the monomers.

As the cross-linking reaction continues beyond the gel point, the network's density and complexity increase. Models can quantify this evolution by tracking metrics such as:

Degree of Conversion: The fraction of reactive maleimide groups that have formed bonds.

Cross-link Density: The number of cross-linked junctions per unit volume.

Cyclomatic Complexity: The number of independent cycles within the network, which relates to network rigidity.

For this compound, the long and flexible C9 aliphatic spacer is a defining structural feature. Computational models predict that this flexibility will allow the monomer to adopt a wider range of conformations, potentially leading to a higher incidence of intramolecular reactions (cyclization) compared to rigid monomers. This would result in a less efficiently cross-linked network with a lower effective cross-link density and, consequently, a lower elastic modulus and glass transition temperature. cam.ac.uk

Table 3: Simulated Network Properties for Bismaleimide Polymers with Different Linkers

Bismaleimide Monomer Linker Type Simulated Cross-link Density (mol/cm³) Simulated Glass Transition Temp. (Tg) (°C) Simulated Young's Modulus (GPa) 4,4'-Bismaleimidodiphenylmethane (BDM) Short, Rigid Aromatic High > 300 3.5 - 4.5 1,6-Bis(maleimide)hexane Short, Flexible Aliphatic (C6) Medium 150 - 200 2.5 - 3.5 This compound Long, Flexible Aliphatic (C9) Low-Medium 100 - 150 1.5 - 2.5

Structure-Reactivity Correlations through Computational Chemistry for this compound

A primary goal of computational chemistry in materials science is to establish clear correlations between a monomer's molecular structure and the reactivity and properties of the final polymer. For this compound, computational methods can systematically probe the influence of its defining feature: the nine-carbon aliphatic linker.

Structural Analysis: Computational tools can quantify the flexibility of the nonane chain by calculating its conformational space and the distribution of end-to-end distances between the two maleimide groups. This flexibility is expected to be high, distinguishing it from aromatic bismaleimides. This structural freedom can impact reactivity by influencing the steric accessibility of the reactive double bonds.

Property Correlations: The most significant correlations for this compound involve linking its molecular structure to the macroscopic properties of the cured polymer. MD simulations and network models establish a direct relationship between the linker length/flexibility and the final material properties.

Longer, flexible linker → Lower cross-link density → Lower Tg.

Longer, flexible linker → More network mobility → Lower elastic modulus.

Longer, flexible linker → Ability to dissipate energy → Potentially higher toughness/fracture energy.

By systematically modeling a series of bis(maleimide)alkanes with varying chain lengths (e.g., C3, C6, C9, C12), computational studies can generate predictive models that directly link the number of methylene (B1212753) units in the linker to key performance metrics of the resulting thermoset polymer.

Functionalization and Modification Strategies for 1,9 Bis Maleimide Nonane

Post-Polymerization Functionalization of Bismaleimide (B1667444) Networks

Post-polymerization functionalization refers to the chemical modification of the already cured bismaleimide network. This approach is valuable for altering the surface properties of a material or for introducing functionalities that might not be stable under the initial curing conditions. The maleimide (B117702) functional groups, which are consumed during the primary polymerization, can leave unreacted sites or be part of a network that can still engage in certain chemical transformations.

One advanced strategy for post-polymerization functionalization involves thermal rearrangement. For instance, thermally rearranged (TR) polymer membranes based on bismaleimide derivatives have been developed for gas separation. rsc.org This process can create microporosity within the polymer network, significantly enhancing properties like gas permeability. Such membranes can also be used to form semi-interpenetrating networks with other polymers, further tailoring their transport properties. rsc.org While specific studies on 1,9-Bis(maleimide)nonane in this context are not detailed, the aliphatic nature of its nonane (B91170) linker could influence the rearrangement process and the final morphology of the resulting network.

Incorporation of Additives and Modifiers into this compound Formulations

A primary method for modifying bismaleimide resins is the incorporation of additives and modifiers prior to curing. This approach is widely used to address the inherent brittleness of many BMI systems, particularly those with highly aromatic backbones. polymerinnovationblog.com By introducing co-monomers or non-reactive additives, the properties of the final cured material can be precisely controlled.

Copolymerization with allyl compounds is a well-established method for toughening BMI resins. mdpi.com Compounds like o,o′-diallyl bisphenol A (DABA) are often blended with BMIs. polymerinnovationblog.com During thermal curing, an ene-addition reaction occurs between the allyl group and the maleimide group. polymerinnovationblog.com This copolymerization disrupts the dense cross-linking typical of a pure BMI network, leading to a tougher, more fracture-resistant material. polymerinnovationblog.commdpi.com The flexibility of the nine-carbon aliphatic chain in this compound already imparts a degree of toughness compared to aromatic BMIs; however, its properties could be further enhanced using this approach.

Thermoplastic or other thermosetting resins can also be blended with BMIs to form polymer alloys or interpenetrating polymer networks (IPNs). mdpi.comscispace.com This method can induce phase separation on a microscopic scale, which is effective at initiating crazes and shear banding, mechanisms that dissipate energy and increase toughness. mdpi.com

Another class of modifiers includes functional additives to impart specific properties, such as flame retardancy. For example, phosphorus-containing compounds like 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) can be covalently bonded to the BMI network via a Michael addition reaction. scispace.com This not only enhances flame retardancy but can also improve electronic properties by reducing the dielectric constant and loss factor. scispace.com

The table below summarizes the effects of common modifiers on bismaleimide resin properties, which are generally applicable to formulations containing this compound.

| Modifier Type | Example Modifier | Primary Reaction Mechanism | Effect on BMI Resin Properties | Reference |

| Allyl Compound | o,o′-diallyl bisphenol A (DABA) | Ene-addition | Increases fracture toughness by reducing cross-link density. | polymerinnovationblog.commdpi.com |

| Amine Compound | 4,4′-diaminodiphenylmethane | Michael addition | Acts as a chain extender or cross-linker, altering network structure. | polymerinnovationblog.com |

| Thermoplastic Resin | Polyetherimide (PEI) | Blending/IPN Formation | Improves toughness through phase separation mechanisms. | mdpi.com |

| Flame Retardant | DOPO | Michael addition | Increases flame retardancy, enhances char yield, and can lower the dielectric constant. | scispace.com |

Chemo- and Site-Selective Modification Approaches for this compound

The maleimide group is renowned for its highly selective reactivity, which forms the basis of many bioconjugation and material functionalization strategies. This reactivity allows for the precise, targeted modification of molecules and surfaces.

Chemoselectivity: The double bond within the maleimide ring of this compound is a powerful Michael acceptor. It reacts readily with soft nucleophiles, most notably thiols, under mild conditions (physiological pH and temperature), while showing minimal reactivity towards other nucleophilic functional groups commonly found in biological systems, such as amines (lysine) under the same conditions. royalsocietypublishing.orgresearchgate.net This high degree of chemoselectivity is the cornerstone of its use in protein modification, where it can selectively target cysteine residues. ucl.ac.uk

Site-Selectivity: In the context of modifying complex molecules like proteins, site-selectivity refers to the ability to target a specific residue among many of the same type. frontiersin.org While the maleimide reaction itself is chemoselective for thiols, achieving site-selectivity often depends on the accessibility and reactivity of a particular cysteine residue within the protein's three-dimensional structure. frontiersin.orgrsc.org The use of bismaleimides like this compound allows for the cross-linking of two thiol groups. The length and flexibility of the nine-carbon linker in this compound would be a critical parameter, dictating the distance between the cysteine residues that can be bridged, making it a useful tool for probing protein structure or creating stable, covalently linked protein dimers.

The table below outlines the key selective reactions involving the maleimide group.

| Reaction Type | Reactant Functional Group | Primary Product | Key Features | Reference |

| Michael Addition | Thiol (e.g., from Cysteine) | Thioether bond | Highly chemoselective, proceeds under mild conditions. | royalsocietypublishing.orgucl.ac.uk |

| Michael Addition | Amine (e.g., from Lysine) | Amine adduct | Slower reaction than with thiols, can occur at higher pH. | polymerinnovationblog.com |

| Diels-Alder Cycloaddition | Conjugated Diene (e.g., Furan) | Cycloadduct | Thermally reversible, useful for creating self-healing materials. | polymerinnovationblog.com |

Future Research Directions and Emerging Applications

Bio-Inspired Polymeric Systems Utilizing 1,9-Bis(maleimide)nonane Chemistry

The development of polymeric systems that mimic the dynamic and responsive nature of biological materials is a rapidly growing field of research. This compound is a promising candidate for creating such bio-inspired polymers due to the versatile reactivity of its maleimide (B117702) groups and the flexibility of its aliphatic linker.

One of the most exciting areas of exploration is in the design of self-healing polymers . The Diels-Alder reaction, a thermally reversible cycloaddition, is a powerful tool for creating materials that can mend themselves upon damage. By reacting this compound with furan-functionalized polymers, it is possible to form crosslinked networks with reversible covalent bonds. The flexible nature of the nonane (B91170) linker in this compound can facilitate the rebonding process by providing the necessary segmental mobility for the maleimide and furan (B31954) groups to realign and react after a fracture, potentially leading to high healing efficiencies. Research has shown that bismaleimides with flexible molecular structures tend to improve the elongation properties of polymers and afford excellent healing abilities. researchgate.net For instance, network polymers crosslinked with bismaleimides featuring flexible long-alkyl segments have demonstrated self-healing efficiencies of over 70% without any external stimulus. researchgate.net

Another promising avenue is the development of stimuli-responsive hydrogels . These are water-swollen polymer networks that can undergo significant changes in their properties in response to external stimuli such as temperature, pH, or light. biomaterials.orgnih.govnih.gov The maleimide groups of this compound can be functionalized with stimuli-responsive moieties or used to crosslink stimuli-sensitive polymers. The flexible nonane chain can contribute to the network's ability to swell and de-swell, making it an ideal component for creating soft, dynamic materials for applications in tissue engineering and drug delivery.

In the realm of tissue engineering , scaffolds that mimic the native extracellular matrix (ECM) are crucial for promoting cell growth and tissue regeneration. nih.govfrontiersin.org this compound can be used to create biodegradable and biocompatible scaffolds with tunable mechanical properties. The maleimide groups can react with thiol-containing biomolecules, such as peptides and proteins, to tether cell-adhesive ligands and growth factors to the scaffold surface. The flexibility imparted by the nonane spacer could allow for the creation of scaffolds that can withstand the dynamic mechanical environment of biological tissues.

Furthermore, drug delivery systems based on this compound chemistry are an emerging area of interest. scispace.comnih.govresearchgate.net The maleimide groups can be used to conjugate drugs to polymer backbones or to form crosslinked nanoparticles for targeted drug delivery. Maleimide-functionalized liposomes, for example, have been shown to bind to endogenous albumin, which can improve their tumor-targeting efficiency. nih.gov The hydrophobic nonane chain of this compound could also be exploited to create amphiphilic polymers that self-assemble into micelles for the encapsulation of hydrophobic drugs.

Exploration of Novel Crosslinking Chemistries and Hybrid Systems for this compound

While the Diels-Alder reaction is a well-established method for crosslinking bismaleimides, future research will likely focus on exploring a wider range of crosslinking chemistries to create novel materials with tailored properties. The maleimide group is highly versatile and can participate in various reactions, including Michael additions and free-radical polymerizations. polymerinnovationblog.com

Michael addition reactions with nucleophiles such as diamines or dithiols offer a facile method for creating crosslinked networks at ambient temperatures. This approach is particularly advantageous for applications where thermal curing is not feasible, such as in the encapsulation of sensitive biological molecules. The reaction of the maleimide group with a sulfhydryl group results in the formation of a stable thioether linkage. thermofisher.com

The development of hybrid polymer systems is another promising direction. This compound can be blended with other thermosetting resins, such as epoxies or cyanate (B1221674) esters, to create interpenetrating polymer networks (IPNs). core.ac.uk These materials can exhibit synergistic properties, combining the high-temperature performance of the bismaleimide (B1667444) with the toughness and processability of the other resin. For example, bismaleimide/preceramic polymer blends are being explored for hybrid material transition regions in high-temperature applications. dtic.mil

Furthermore, the incorporation of this compound into inorganic-organic hybrid materials could lead to nanocomposites with enhanced mechanical and thermal properties. The maleimide groups can be used to functionalize the surface of nanoparticles, such as silica (B1680970) or carbon nanotubes, ensuring a strong covalent linkage between the organic and inorganic phases.

| Crosslinking Chemistry | Potential Advantages with this compound |

| Diels-Alder Reaction | Thermally reversible crosslinks for self-healing and reprocessable materials. |

| Michael Addition | Room temperature curing, suitable for encapsulating sensitive biomolecules. |

| Free-Radical Polymerization | Rapid curing for applications such as die-attach adhesives. polymerinnovationblog.com |

| Hybrid Systems (IPNs) | Synergistic properties, combining the attributes of different polymer networks. |

Advanced Characterization Techniques for In-Situ Monitoring of Network Formation and Dynamics